molecular formula C26H34FN5O2 B2615250 N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 922038-90-2

N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2615250
CAS No.: 922038-90-2
M. Wt: 467.589
InChI Key: QTOLPSQGKUCBTC-UHFFFAOYSA-N
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Description

N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C26H34FN5O2 and its molecular weight is 467.589. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

  • A study by Rádl and Janichová (1992) explored the synthesis and antibacterial activity of 3-hydroxyquinolones, highlighting the potential antimicrobial applications of quinolone derivatives. This research could inform the synthesis and evaluation of the mentioned compound in antimicrobial contexts (Rádl & Janichová, 1992).

Pharmacokinetics and Metabolism

  • The study of human metabolites of a related compound by Umehara et al. (2009) provides insights into the metabolism and excretion processes, which are crucial for understanding the pharmacokinetics of novel compounds. Such information is essential for predicting the behavior of new drugs in the human body (Umehara et al., 2009).

Anticancer Applications

  • Fang et al. (2016) synthesized novel α-aminophosphonate derivatives with a 2-oxoquinoline structure, exhibiting potential as anticancer agents. The synthesis approach and anticancer activity evaluation provide a framework for researching the anticancer potential of the mentioned compound (Fang et al., 2016).

Antitubercular and Antibacterial Agents

  • The work by Suresh et al. (2014) on the synthesis and evaluation of quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents underscores the therapeutic potential of quinoline derivatives in combating infectious diseases. This research could guide the exploration of the mentioned compound's applications in similar therapeutic areas (Suresh et al., 2014).

Novel Synthesis Methods

  • The study by Eynde et al. (1993) on a new method for preparing 2-substituted quinazolines showcases innovative synthetic approaches that could be adapted for the synthesis of complex compounds like the one , potentially expanding its research applications (Eynde et al., 1993).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34FN5O2/c1-30-12-14-32(15-13-30)24(21-7-10-23-20(16-21)4-3-11-31(23)2)18-29-26(34)25(33)28-17-19-5-8-22(27)9-6-19/h5-10,16,24H,3-4,11-15,17-18H2,1-2H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOLPSQGKUCBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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